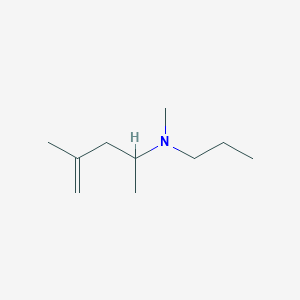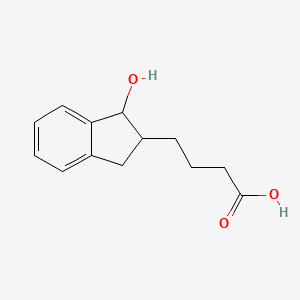
1H-Indene-2-butanoic acid, 2,3-dihydro-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-butanoic acid, 2,3-dihydro-1-hydroxy- is a complex organic compound belonging to the indene family This compound is characterized by its unique structure, which includes a fused bicyclic system with a hydroxyl group and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-2-butanoic acid, 2,3-dihydro-1-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions often require specific conditions such as high temperatures and the presence of catalysts to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-2-butanoic acid, 2,3-dihydro-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Indene-2-butanoic acid, 2,3-dihydro-1-hydroxy- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 1H-Indene-2-butanoic acid, 2,3-dihydro-1-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
1H-Indene-2-boronic acid: Shares a similar indene core but with a boronic acid group.
2,3-Dihydro-1H-indene-1-acetic acid: Similar structure with an acetic acid side chain.
1H-Indene-1,2-diol, 2,3-dihydro-: Contains a diol functional group.
Uniqueness: 1H-Indene-2-butanoic acid, 2,3-dihydro-1-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and butanoic acid groups enable diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
61601-30-7 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)butanoic acid |
InChI |
InChI=1S/C13H16O3/c14-12(15)7-3-5-10-8-9-4-1-2-6-11(9)13(10)16/h1-2,4,6,10,13,16H,3,5,7-8H2,(H,14,15) |
InChI Key |
ZURNXIIBGQUXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-methyl-2,3-dihydrothieno[2,3-d][1,3]thiazole](/img/structure/B14574314.png)

![[(1R)-Cyclohex-3-en-1-yl]acetic acid](/img/structure/B14574323.png)
![2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14574327.png)
![(6R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B14574331.png)

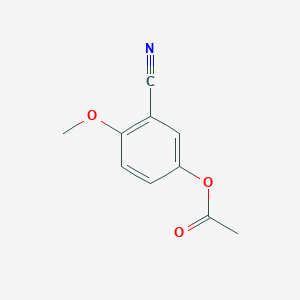
![4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine](/img/structure/B14574347.png)
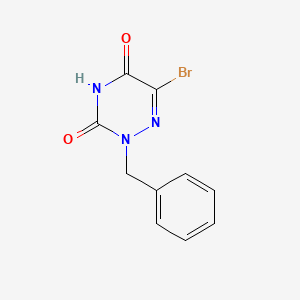
![Diethyl {2-[(benzoyloxy)(phenyl)amino]ethyl}phosphonate](/img/structure/B14574359.png)
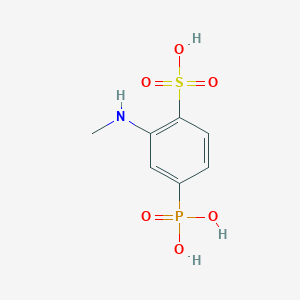
methanone](/img/structure/B14574367.png)
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)-](/img/structure/B14574369.png)
